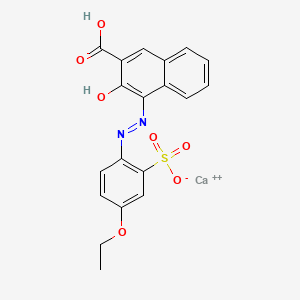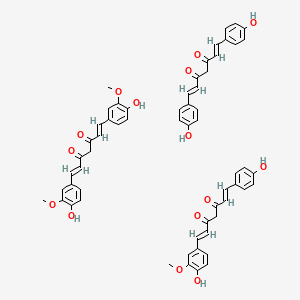
Oleoresin tumeric
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoresin turmeric is an organic extract derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is known for its vibrant yellow color and is widely used as a spice, coloring agent, and for its medicinal properties. The primary active components in oleoresin turmeric are curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin .
Preparation Methods
Oleoresin turmeric is typically prepared through solvent extraction methods. The ground turmeric is extracted using organic solvents such as acetone, ethanol, or supercritical carbon dioxide. The extraction process involves heating the turmeric with the solvent, followed by condensation and separation of the oleoresin from the solvent . Industrial production methods often use supercritical fluid extraction (SFE) due to its efficiency and ability to produce high-quality oleoresin without thermal degradation .
Chemical Reactions Analysis
Oleoresin turmeric undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions are derivatives of curcuminoids, which can exhibit different biological activities .
Scientific Research Applications
Oleoresin turmeric has a wide range of scientific research applications. In chemistry, it is used as a natural dye and in the synthesis of curcumin derivatives. In biology and medicine, it is studied for its anti-inflammatory, antioxidant, and anticancer properties. It is also used in the food industry as a natural coloring agent and preservative . Recent research has focused on its potential in treating various diseases, including arthritis, diabetes, and cancer .
Mechanism of Action
The primary mechanism of action of oleoresin turmeric is through its curcuminoids, which exert their effects by modulating various molecular targets and pathways. Curcumin, the most studied curcuminoid, inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammation and cancer. It also modulates the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory processes .
Comparison with Similar Compounds
Oleoresin turmeric is unique due to its high curcuminoid content and its broad spectrum of biological activities. Similar compounds include ginger oleoresin, which contains gingerols and shogaols, and black pepper oleoresin, which contains piperine. While these compounds also exhibit anti-inflammatory and antioxidant properties, oleoresin turmeric is particularly noted for its potent anticancer effects and its use as a natural dye .
Properties
Molecular Formula |
C60H54O15 |
|---|---|
Molecular Weight |
1015.1 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6.C20H18O5.C19H16O4/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14;20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h3-12,24-25H,13H2,1-2H3;2-12,21,24H,13H2,1H3;1-12,20-21H,13H2/b7-3+,8-4+;9-4+,10-5+;11-5+,12-6+ |
InChI Key |
IYXGMLAORQQRHW-LITQUBMNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


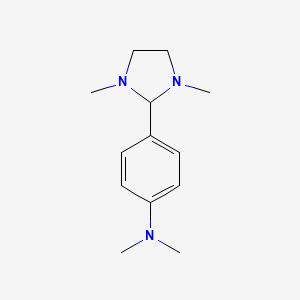
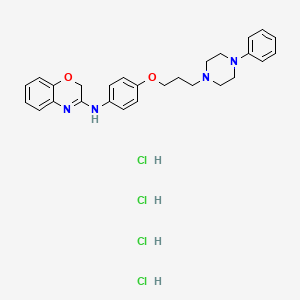
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
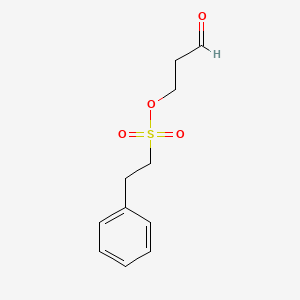
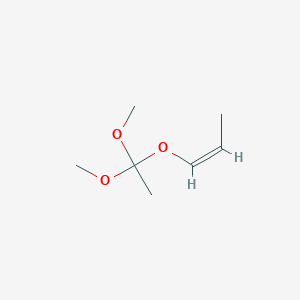
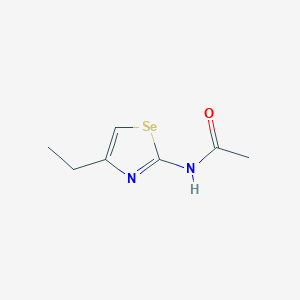

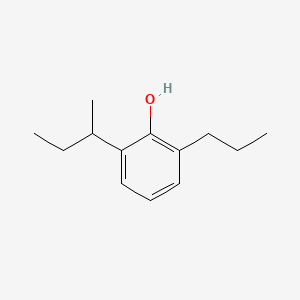

![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
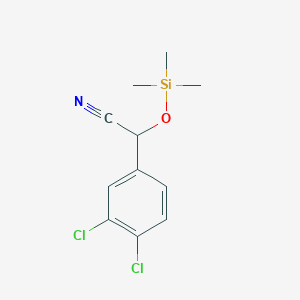
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
